Butyl nicotinate

Description

The exact mass of the compound Butyl nicotinate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53506. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Butyl nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

butyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-3-7-13-10(12)9-5-4-6-11-8-9/h4-6,8H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQULIMIQTCDUAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064509 | |

| Record name | 3-Pyridinecarboxylic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6938-06-3 | |

| Record name | Butyl nicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6938-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl nicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006938063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl nicotinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyl nicotinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinecarboxylic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LD3V8A23CV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Butyl nicotinate chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Butyl Nicotinate

Introduction

Butyl nicotinate, also known as butyl 3-pyridinecarboxylate, is an organic chemical compound, specifically the butyl ester of nicotinic acid (Niacin, Vitamin B3). It is recognized for its characteristic pungent-sweet, mushroom-tobacco-like odor and is utilized in the fragrance and flavor industry.[1] This technical guide provides a comprehensive overview of its chemical structure, physical properties, spectroscopic data, and a representative synthesis protocol, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and Identifiers

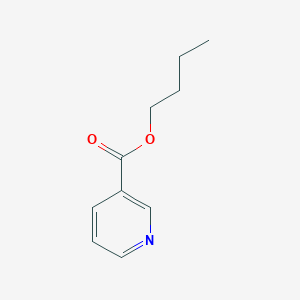

Butyl nicotinate consists of a pyridine ring substituted with a butoxycarbonyl group at the 3-position. The ester linkage is formed between the carboxylic acid of nicotinic acid and the hydroxyl group of n-butanol.

Caption: Chemical structure of Butyl Nicotinate.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Reference |

| IUPAC Name | butyl pyridine-3-carboxylate | [2] |

| CAS Number | 6938-06-3 | [2][3][4][5][6][7] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][3][4][5][7][8] |

| Molecular Weight | 179.22 g/mol | [1][2][3][6][7] |

| Canonical SMILES | CCCCOC(=O)C1=CN=CC=C1 | [2] |

| InChI Key | DQULIMIQTCDUAN-UHFFFAOYSA-N | [2][4][5] |

| Synonyms | n-Butyl nicotinate, Nicotinic acid butyl ester, Butyl 3-pyridinecarboxylate | [1][2][4][5] |

Physicochemical Properties

Butyl nicotinate is a colorless to light yellow oily liquid.[1][7] It is characterized by its limited solubility in water but is soluble in organic solvents like alcohol and oils.[1][7]

Table 2: Physical Properties of Butyl Nicotinate

| Property | Value | Conditions | Reference |

| Appearance | Colorless to light yellow/orange clear liquid | Ambient | [1] |

| Boiling Point | 251.9 °C | at 752 Torr | [3] |

| 252 °C | [1][7][9] | ||

| 260.17 °C | at 760 mm Hg (est.) | [8] | |

| Density | 1.06 g/cm³ | at 20 °C | [1][3][7][9] |

| Refractive Index (n_D) | 1.495 | at 20 °C | [1][7][9] |

| Flash Point | 106 °C | ||

| 113 °C | [1][9] | ||

| Water Solubility | 2.45 g/L | at 32 °C | [1] |

| 2610 mg/L | at 25 °C (exp.) | [8] | |

| LogP (o/w) | 2.270 | [1][8] | |

| pKa | 3.20 ± 0.10 | Predicted | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of butyl nicotinate. Data is available from various spectroscopic techniques.[2][4][5][9][10]

Table 3: Summary of Available Spectroscopic Data

| Technique | Description | Reference |

| ¹H NMR | Proton Nuclear Magnetic Resonance data is available, providing information on the hydrogen environments in the molecule. | [2][9] |

| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance data provides information on the carbon skeleton of the molecule. | [9] |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available, offering insights into the molecular weight and fragmentation pattern. | [2][4][5][9] |

| Infrared (IR) Spectroscopy | FTIR and vapor phase IR spectra are available, showing characteristic absorption bands for the functional groups present (e.g., C=O of the ester, C-O, and aromatic C-N). | [2][9] |

Generalized Experimental Protocol for Spectroscopic Analysis

While specific instrument parameters may vary, the following outlines a general approach for obtaining spectroscopic data for a liquid sample like butyl nicotinate.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Sample Preparation : A small amount of butyl nicotinate (5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).[11]

-

Data Acquisition : The sample is placed in the NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

-

Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to generate the final spectrum.[11]

-

-

Infrared (IR) Spectroscopy :

-

Sample Preparation (ATR-FTIR) : For Attenuated Total Reflectance (ATR) analysis, a drop of neat butyl nicotinate is placed directly on the ATR crystal.[2][11]

-

Data Acquisition : A background spectrum of the clean crystal is recorded, followed by the sample spectrum.[11] The technique is often described as "CAPILLARY CELL: NEAT".[2]

-

-

Mass Spectrometry (MS) :

-

Sample Introduction : As a volatile liquid, butyl nicotinate is typically introduced into the mass spectrometer through a Gas Chromatography (GC-MS) system.[11]

-

Ionization : Electron Ionization (EI) is commonly used, where the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[11]

-

Detection : The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

-

Synthesis of Butyl Nicotinate

Butyl nicotinate is typically synthesized via Fischer esterification of nicotinic acid with n-butanol, using an acid catalyst.[1][7]

Experimental Protocol: Fischer Esterification

This protocol is a generalized method based on azeotropic esterification.[1][7]

-

Reaction Setup : Nicotinic acid (1.0 eq) is combined with n-butanol (as solvent and reactant) and a suitable solvent for azeotropic water removal, such as benzene or toluene, in a round-bottom flask.[1][7]

-

Catalysis : A catalytic amount of concentrated sulfuric acid is slowly added to the stirring mixture.[1][7]

-

Reflux : A Dean-Stark apparatus or similar water separator is attached, and the reaction mixture is heated to reflux for several hours (e.g., 8 hours) to drive the reaction to completion by removing the water byproduct.[1][7]

-

Workup :

-

Extraction and Purification :

-

The aqueous phase is extracted multiple times with a suitable organic solvent (e.g., isopropyl ether).[1][7]

-

The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by distillation.[7]

-

The crude product is then purified by vacuum distillation to yield pure butyl nicotinate.[7]

-

Caption: Workflow for the synthesis of Butyl Nicotinate.

Safety and Handling

Butyl nicotinate is associated with hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[1] Therefore, appropriate personal protective equipment, including gloves and eye protection, should be worn during handling. Standard laboratory safety procedures should be followed, including working in a well-ventilated area. For storage, it is recommended to keep it in a cool, dark place, preferably below +30°C.[1]

References

- 1. N-BUTYL NICOTINATE | 6938-06-3 [chemicalbook.com]

- 2. Butyl nicotinate | C10H13NO2 | CID 81353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Butyl nicotinate [webbook.nist.gov]

- 5. Butyl nicotinate [webbook.nist.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. N-BUTYL NICOTINATE CAS#: 6938-06-3 [m.chemicalbook.com]

- 8. butyl nicotinate, 6938-06-3 [thegoodscentscompany.com]

- 9. Page loading... [guidechem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Butyl Nicotinate

This technical guide provides a comprehensive overview of Butyl Nicotinate, including its chemical identity, physicochemical properties, synthesis, and potential applications. The information is intended for researchers, scientists, and professionals in drug development.

Chemical Identity

CAS Number: 6938-06-3[1][2][3]

Synonyms: A variety of synonyms are used to identify Butyl Nicotinate in literature and commercial listings. These are crucial for comprehensive database searches and material sourcing.[2][3][4][]

| Synonym | Reference |

| n-Butyl nicotinate | [2][4] |

| Butyl 3-pyridinecarboxylate | [2][3][4] |

| Nicotinic acid butyl ester | [1][2][3] |

| 3-Pyridinecarboxylic acid, butyl ester | [2][4][6] |

| Nicotinic acid n-butyl ester | [2][4] |

| Ba 2674 | [2][4][6] |

Physicochemical Properties

Butyl Nicotinate is a colorless to light yellow oily liquid.[7][8] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Conditions | Reference |

| Molecular Formula | C10H13NO2 | [1][4] | |

| Molecular Weight | 179.22 g/mol | [1][2] | |

| Boiling Point | 231 °C | [7][8] | |

| 251.9 °C | @ 752 Torr | [6] | |

| 260.17 °C | @ 760.00 mm Hg (est) | [3] | |

| Density | 1.06 g/cm³ | @ 20 °C | [][6] |

| Refractive Index (n20/D) | 1.495 | [7][8] | |

| Solubility | Almost insoluble in water | [7][8] | |

| 2.45 g/L | @ 32 °C | [7] | |

| Soluble in alcohol, propylene glycol, and oils | [7][8] | ||

| Flash Point | 224.00 °F (106.50 °C) | TCC (est) | [3] |

| logP (o/w) | 2.270 | [3] |

Synthesis of Butyl Nicotinate

The primary method for synthesizing Butyl Nicotinate is through the azeotropic esterification of nicotinic acid with n-butanol.[7][8]

Synthesis Workflow

Experimental Protocol

This protocol is a general method for the synthesis of Butyl Nicotinate.[7][8]

Materials:

-

Nicotinic acid (0.2 mol)

-

n-Butanol (110 mL)

-

Benzene (30 mL)

-

Concentrated sulfuric acid (98%)

-

Ice water

-

Saturated sodium carbonate solution

-

Isopropyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve nicotinic acid in a mixture of n-butanol and benzene in a reaction flask.

-

Slowly add concentrated sulfuric acid to the mixture with continuous stirring.

-

Attach a water separator to the flask and heat the mixture to reflux for 8 hours, with continuous stirring, to remove the water formed during the reaction.

-

After the reaction is complete, remove the excess n-butanol and benzene by distillation.

-

Carefully pour the residue into ice water and neutralize it to a pH of 7-8 with a saturated sodium carbonate solution.

-

Extract the aqueous phase with isopropyl ether (3 x 100 mL).

-

Combine the organic phases and dry over anhydrous magnesium sulfate overnight.

-

Filter the mixture and remove the isopropyl ether from the filtrate by distillation.

-

Purify the resulting crude product by distillation under reduced pressure to obtain pure Butyl Nicotinate.

Applications in Research and Drug Development

Butyl Nicotinate is utilized in various fields, from fragrances to pharmaceuticals. Its structural relationship to nicotinic acid (Vitamin B3), a crucial molecule in cellular metabolism, makes it a compound of interest for drug development.[9][10]

Role as a Prodrug and Relationship to Nicotinic Acid Signaling

Nicotinic acid is a precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme in cellular metabolism.[11] It also has therapeutic effects on lipid metabolism, such as raising HDL cholesterol.[9] Butyl nicotinate, as an ester of nicotinic acid, can act as a prodrug, being metabolized in the body to release the active nicotinic acid. The increased lipophilicity of the butyl ester may enhance its skin penetration.[3]

Safety and Handling

Butyl Nicotinate is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS). It is recommended to store the compound below +30°C.[7][8]

References

- 1. labsolu.ca [labsolu.ca]

- 2. Butyl nicotinate | C10H13NO2 | CID 81353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. butyl nicotinate, 6938-06-3 [thegoodscentscompany.com]

- 4. Butyl nicotinate [webbook.nist.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. N-BUTYL NICOTINATE | 6938-06-3 [chemicalbook.com]

- 8. N-BUTYL NICOTINATE CAS#: 6938-06-3 [m.chemicalbook.com]

- 9. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Butyl Nicotinate in Skin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butyl nicotinate, an ester of nicotinic acid, is a vasoactive agent that induces a localized erythema and warming sensation upon topical application to the skin. This response is primarily attributed to its rapid penetration through the stratum corneum and subsequent enzymatic hydrolysis to nicotinic acid within the viable epidermis and dermis. The released nicotinic acid then orchestrates a complex signaling cascade involving the prostaglandin pathway and activation of sensory nerves via Transient Receptor Potential (TRP) channels, culminating in vasodilation of the dermal microvasculature. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data on skin penetration and vasodilation, and detailed experimental protocols relevant to the study of butyl nicotinate's action in the skin.

Core Mechanism of Action

The physiological effects of topically applied butyl nicotinate are a result of a multi-step process:

-

Percutaneous Penetration: As a lipophilic ester, butyl nicotinate readily partitions into and diffuses across the stratum corneum, the primary barrier of the skin. Its penetration is more efficient than that of the more polar nicotinic acid.

-

Enzymatic Hydrolysis: Within the viable epidermis and dermis, esterases cleave the ester bond of butyl nicotinate, releasing nicotinic acid and butanol. This enzymatic conversion is a critical step, as nicotinic acid is the primary active moiety.

-

Initiation of Vasodilation: The liberated nicotinic acid initiates vasodilation through two principal pathways:

-

Prostaglandin Synthesis: Nicotinic acid stimulates the production and release of prostaglandins, particularly prostaglandin E2 (PGE2), from various skin cells, including keratinocytes and dermal endothelial cells. This process is mediated by the activation of cyclooxygenase (COX) enzymes.

-

Sensory Nerve Activation: Nicotinic acid directly activates sensory nerves in the skin, at least in part, through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This activation leads to the release of vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP), which contribute to vasodilation.

-

-

Vasodilation of Dermal Microvasculature: The released prostaglandins and neuropeptides act on the smooth muscle of the dermal arterioles and capillaries, causing them to relax and leading to an increase in local blood flow. This manifests as erythema (redness) and a sensation of warmth.

Quantitative Data

The following tables summarize quantitative data related to the skin penetration and vasodilatory effects of nicotinic acid esters. While specific data for butyl nicotinate is limited in the literature, data from structurally similar esters like methyl and hexyl nicotinate provide valuable insights.

Table 1: In Vitro Skin Permeation of Nicotinic Acid Esters

| Compound | Vehicle | Skin Type | Permeability Coefficient (cm/h) | Flux (µg/cm²/h) | Citation(s) |

| Nicotinic Acid | Aqueous | Human | 0.0003 ± 0.0001 | 0.3 ± 0.1 | [1] |

| Methyl Nicotinate | Aqueous | Human | 0.021 ± 0.004 | 21 ± 4 | [2] |

| Hexyl Nicotinate | Aqueous | Human | 0.035 ± 0.007 | 35 ± 7 | [3] |

| Butyl Nicotinate | Not Specified | Hairless Mouse | Not Reported | Total flux (ester + NA) increased with donor concentration | [1] |

Table 2: Vasodilatory Response to Topical Nicotinates in Humans

| Compound (Concentration) | Measurement Technique | Peak Response (Arbitrary Units / % Increase) | Time to Peak Response (minutes) | Citation(s) |

| Methyl Nicotinate (100 mmol/L) | Laser Doppler Velocimetry | ~400% increase in blood flow | 15-20 | [4] |

| Hexyl Nicotinate (1%) | Laser Doppler Flowmetry | Dose-dependent increase in blood cell flux | 20-30 | [5] |

| Benzyl Nicotinate (gel) | Laser Doppler Flowmetry | Site-dependent increase (forehead > forearm) | Forehead: ~15, Forearm: ~25 | [6][7] |

Table 3: Hydrolysis of Nicotinate Esters in Skin

| Compound | System | Hydrolysis Rate | Citation(s) |

| Myristyl Nicotinate | Human Skin Homogenate | Pseudo-first-order rate constant: 0.028 min⁻¹ | [8] |

| Benzyl Nicotinate | Aqueous Solution (pH 7.4, 25°C) | Estimated rate constant: 0.0007 min⁻¹ | [9][10] |

| Nicotinate Esters | Human Plasma | Dependent on alkyl chain length | [11] |

Signaling Pathways

Prostaglandin-Mediated Vasodilation

The release of nicotinic acid in the dermis triggers the synthesis of PGE2, which then acts on prostaglandin E receptors (EP) on dermal microvascular endothelial cells to induce vasodilation.

Sensory Nerve Activation via TRPV1

Nicotinic acid can directly activate TRPV1 channels on cutaneous sensory neurons, leading to an influx of cations, depolarization, and the release of vasodilatory neuropeptides.

Experimental Protocols

In Vitro Skin Permeation using Franz Diffusion Cells

This protocol is used to quantify the percutaneous absorption of butyl nicotinate.

Methodology:

-

Skin Preparation: Excise human or porcine skin is dermatomed to a thickness of 300-500 µm.

-

Franz Cell Assembly: The skin is mounted between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Receptor Phase: The receptor chamber is filled with a phosphate-buffered saline (PBS) solution maintained at 32°C to mimic physiological conditions.

-

Dosing: A known amount of the butyl nicotinate formulation is applied to the skin surface in the donor chamber.

-

Sampling: At predetermined time points, aliquots are withdrawn from the receptor solution and replaced with fresh buffer.

-

Analysis: The concentration of butyl nicotinate and its metabolite, nicotinic acid, in the receptor fluid is quantified using High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The cumulative amount of permeate is plotted against time to determine the steady-state flux (Jss) and the permeability coefficient (Kp).

Assessment of Vasodilation using Laser-Doppler Flowmetry

This non-invasive technique measures the change in cutaneous blood flow in response to topical application of butyl nicotinate.

Methodology:

-

Subject Acclimatization: Subjects rest in a temperature-controlled room for at least 20 minutes to allow skin blood flow to stabilize.

-

Baseline Measurement: A laser-Doppler flowmetry probe is placed on the volar forearm, and baseline blood flow is recorded for 5-10 minutes.

-

Application of Butyl Nicotinate: A defined amount of the butyl nicotinate formulation is applied to the skin under the probe.

-

Continuous Monitoring: Cutaneous blood flow is continuously monitored for a period of 60-90 minutes.

-

Data Analysis: The change in blood flow from baseline is calculated and plotted over time. Key parameters include the time to onset of vasodilation, the time to peak blood flow, and the magnitude of the peak response.

In Vitro Skin Irritation Test (OECD 439)

This test evaluates the potential of butyl nicotinate to cause skin irritation using a reconstructed human epidermis (RhE) model.

Methodology:

-

Tissue Preparation: Commercially available RhE tissues are cultured to the appropriate stage.

-

Application: Butyl nicotinate, a negative control (e.g., PBS), and a positive control (e.g., sodium dodecyl sulfate) are applied topically to the tissues.

-

Exposure: Tissues are incubated with the test substances for a specified duration (typically 60 minutes).

-

Post-Exposure: The test substances are washed off, and the tissues are incubated in fresh medium for a recovery period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined using the MTT assay, where viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, which is then quantified spectrophotometrically.

-

Classification: The irritation potential is classified based on the reduction in cell viability compared to the negative control. A reduction below a certain threshold (e.g., 50%) indicates an irritant.[5][12]

Prostaglandin E2 Release from Skin Explants

This protocol measures the release of PGE2 from ex vivo skin explants following treatment with butyl nicotinate.

Methodology:

-

Skin Explant Preparation: Full-thickness human skin is obtained, and biopsies (e.g., 8 mm) are taken.

-

Treatment: Explants are cultured in a medium and treated with various concentrations of butyl nicotinate or a vehicle control.

-

Sample Collection: At specified time points, the culture medium is collected.

-

PGE2 Extraction (if necessary): For samples with low PGE2 concentrations, a solid-phase extraction may be performed to concentrate the analyte.[13]

-

Quantification: The concentration of PGE2 in the culture medium is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.[14][15]

Conclusion

The cutaneous action of butyl nicotinate is a well-defined process involving skin penetration, enzymatic hydrolysis, and the subsequent activation of prostaglandin and sensory nerve pathways. This leads to a predictable and measurable vasodilation. The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of these effects, enabling further research and development of topical formulations containing butyl nicotinate and other nicotinic acid esters. A thorough understanding of these mechanisms is crucial for optimizing drug delivery, ensuring efficacy, and managing the sensory effects of these compounds in dermatological and cosmetic applications.

References

- 1. Percutaneous absorption of nicotinic acid, phenol, benzoic acid and triclopyr butoxyethyl ester through rat and human skin in vitro: further validation of an in vitro model by comparison with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Human Skin Absorption of Solvent-deposited Solids: Niacinamide and Methyl Nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hexyl-nicotinate-induced vasodilation in normal human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of blood flow after topical application of benzyl nicotinate on different anatomic sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsonline.com [ijpsonline.com]

- 10. In vitro test of nicotine's permeability through human skin. Risk evaluation and safety aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prostaglandin E2 ELISA Kit (ab133021) is not available | Abcam [abcam.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. file.elabscience.com [file.elabscience.com]

- 14. resources.amsbio.com [resources.amsbio.com]

- 15. elkbiotech.com [elkbiotech.com]

Butyl Nicotinate as a Nicotinic Acid Prodrug: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid (Niacin, Vitamin B3) is a well-established therapeutic agent, primarily known for its lipid-modifying properties and its pronounced vasodilatory effects. However, its topical application is limited by poor skin penetration. Butyl nicotinate, the butyl ester of nicotinic acid, serves as a lipophilic prodrug designed to overcome this barrier. By masking the hydrophilic carboxyl group, butyl nicotinate enhances permeation through the stratum corneum. Subsequently, it is hydrolyzed by endogenous esterases within the viable epidermis and dermis, releasing the active nicotinic acid at the target site. This guide provides a comprehensive technical overview of butyl nicotinate, covering its synthesis, mechanism of action as a prodrug, pharmacokinetic and pharmacodynamic principles, and relevant experimental methodologies.

Physicochemical Properties

Butyl nicotinate is a colorless oily liquid with increased lipophilicity compared to its parent compound, nicotinic acid. This property is critical for its function as a topically administered prodrug. Key physicochemical data are summarized in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | butyl pyridine-3-carboxylate | [1] |

| Synonyms | n-Butyl nicotinate, Nicotinic acid butyl ester | [1] |

| CAS Number | 6938-06-3 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| logP (o/w) | 2.038 - 2.270 | |

| Water Solubility | 2.45 g/L (at 32 °C) |

Synthesis of Butyl Nicotinate

Butyl nicotinate is typically synthesized via Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing nicotinic acid with an excess of n-butanol, with the concurrent removal of water to drive the equilibrium towards the ester product.

Mechanism of Action: A Prodrug Approach

The therapeutic rationale for using butyl nicotinate is based on its function as a prodrug that facilitates the delivery of nicotinic acid into the skin.

-

Topical Application & Penetration : Due to its increased lipophilicity, butyl nicotinate readily partitions into and permeates the lipid-rich stratum corneum, which is the primary barrier to absorption for hydrophilic molecules like nicotinic acid.[2][3]

-

Enzymatic Hydrolysis : Upon reaching the viable epidermis and dermis, butyl nicotinate is metabolized by cutaneous esterases.[2][4] These enzymes hydrolyze the ester bond, releasing n-butanol and the active drug, nicotinic acid.[5] Esterase activity is predominantly located in the dermis.[2]

-

Pharmacological Action : The released nicotinic acid binds to the G protein-coupled receptor 109A (GPR109A), which is expressed on epidermal Langerhans cells and keratinocytes.[6][7] This receptor activation initiates a signaling cascade resulting in the synthesis and release of prostaglandins, primarily through the action of cyclooxygenase-2 (COX-2).[7][8] These prostaglandins then act on vascular smooth muscle in the dermis to cause vasodilation.

The primary pharmacological effect is a localized vasodilation, leading to erythema (redness) and a warming sensation, a phenomenon known as rubefacience. This increased blood flow can enhance the absorption of other co-administered drugs and is utilized in topical analgesics.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics: Skin Permeation and Metabolism

The pharmacokinetics of butyl nicotinate are primarily concerned with its transport across and metabolism within the skin. As a prodrug, its efficacy is dependent on the balance between skin permeability and the rate of enzymatic conversion to nicotinic acid.

-

Permeability : Studies using excised hairless mouse skin have shown that the total permeability coefficient of nicotinic acid esters increases with the length of the alkyl chain. Therefore, butyl nicotinate has a higher permeability coefficient than methyl or ethyl nicotinate.[5]

-

Metabolism & Flux : Despite its higher permeability, the total flux (the amount of drug crossing the skin per unit area per unit time) of butyl nicotinate is lower than that of methyl and ethyl nicotinate.[5] This suggests that while more lipophilic esters penetrate the stratum corneum more easily, subsequent diffusion and metabolism may become rate-limiting. The conversion to nicotinic acid can reach saturation at high concentrations of the applied ester.[5][9]

Table 2: Comparative In Vitro Skin Permeation of Nicotinic Acid Esters

| Compound | Total Permeability Coefficient | Relative Total Flux | Reference |

| Methyl Nicotinate | Lowest | Highest | [5] |

| Ethyl Nicotinate | Intermediate | Intermediate | [5] |

| Butyl Nicotinate | Highest | Lowest | [5] |

Pharmacodynamics: Vasodilatory Effect

Experimental Protocols

Protocol: Synthesis of Butyl Nicotinate

This protocol is adapted from established esterification procedures.[11]

-

Setup : Charge a reaction vessel equipped with a reflux condenser and a means for water removal (e.g., Dean-Stark apparatus) with nicotinic acid, a 3-5 fold molar excess of n-butanol, and a catalytic amount of concentrated sulfuric acid.

-

Reaction : Heat the mixture to reflux (approx. 180-190 °C) under nitrogen pressure for 5-8 hours. Continuously remove the water formed during the reaction.

-

Workup : After cooling, neutralize the reaction mixture with a saturated sodium carbonate solution to a pH of 7-8.

-

Extraction : Extract the aqueous phase multiple times with a suitable organic solvent (e.g., isopropyl ether).

-

Purification : Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. Purify the resulting crude product by vacuum distillation to yield pure butyl nicotinate.

Protocol: In Vitro Skin Permeation and Hydrolysis Study

This protocol represents a typical methodology for assessing prodrug permeation and metabolism using Franz diffusion cells, based on methods described for nicotinic acid esters.[2][5][9][12]

-

Skin Preparation : Excise full-thickness abdominal skin from a suitable animal model (e.g., hairless mouse or rat). Remove subcutaneous fat and connective tissue. Skin can be used whole or separated into epidermis and dermis via heat treatment (e.g., 60°C for 1-2 minutes).

-

Diffusion Cell Setup : Mount the prepared skin membrane between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor chamber.

-

Receptor Phase : Fill the receptor chamber with a buffered saline solution (e.g., PBS, pH 7.4), ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 37°C to achieve a skin surface temperature of approximately 32°C. Stir continuously.

-

Dosing : Apply a known concentration and volume of butyl nicotinate, dissolved in a suitable vehicle (e.g., ethanol/water), to the donor chamber.

-

Sampling : At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw aliquots from the receptor chamber, replacing the volume with fresh, pre-warmed buffer.

-

Enzyme Kinetics (Parallel Study) : Prepare skin homogenates by homogenizing minced skin in a buffer solution. Incubate the homogenate with various concentrations of butyl nicotinate at 37°C. Stop the reaction at timed intervals and analyze for the formation of nicotinic acid to determine Vmax and Km.

-

Sample Analysis : Quantify the concentrations of both butyl nicotinate and nicotinic acid in the collected samples using a validated HPLC method.

Protocol: HPLC Analysis of Butyl Nicotinate and Nicotinic Acid

This protocol is a representative method for the simultaneous quantification of the prodrug and its active metabolite.[13][14][15]

-

Chromatographic System : An HPLC system equipped with a UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : UV detection at a wavelength appropriate for both compounds (e.g., 250-260 nm).

-

Quantification : Prepare standard curves for both butyl nicotinate and nicotinic acid in the relevant matrix (e.g., receptor buffer). Calculate concentrations in unknown samples by interpolating from the standard curve based on peak area.

Conclusion

Butyl nicotinate exemplifies a successful prodrug strategy for enhancing the topical delivery of nicotinic acid. Its increased lipophilicity facilitates penetration through the stratum corneum, with subsequent bioactivation by cutaneous esterases releasing the active vasodilator at the dermal target site. Understanding the interplay between its physicochemical properties, skin permeability, and enzymatic hydrolysis kinetics is essential for the rational design and optimization of topical formulations. The methodologies outlined in this guide provide a framework for the continued investigation and development of butyl nicotinate and other topically applied prodrugs.

References

- 1. Butyl nicotinate | C10H13NO2 | CID 81353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous transport and metabolism of nicotinic acid derivatives in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandins and nicotinate-provoked increase in cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous transport and metabolism of ethyl nicotinate in hairless rat skin after its topical application: the effect of enzyme distribution in skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US2861077A - Preparation of nicotinic acid esters - Google Patents [patents.google.com]

- 12. Analysis of simultaneous transport and metabolism of ethyl nicotinate in hairless rat skin. | Sigma-Aldrich [sigmaaldrich.com]

- 13. Separation of Butyl isonicotinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]

- 15. mdpi.com [mdpi.com]

In Vivo Hydrolysis of Butyl Nicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl nicotinate, an ester of nicotinic acid, holds potential as a prodrug for the targeted or controlled delivery of nicotinic acid (niacin). Its therapeutic efficacy is intrinsically linked to its in vivo hydrolysis, a process governed primarily by esterase enzymes. This technical guide provides a comprehensive overview of the current understanding of the in vivo hydrolysis of butyl nicotinate, including its metabolic fate, the enzymes involved, and relevant kinetic data. While specific in vivo pharmacokinetic data for butyl nicotinate remains limited in publicly available literature, this guide synthesizes existing in vitro findings and provides detailed experimental protocols for future in vivo investigations. The included diagrams and data tables offer a clear and concise summary of the core concepts for researchers in the field of drug development and pharmacology.

Introduction

Nicotinic acid, a B-vitamin, is a well-established therapeutic agent for treating dyslipidemia. However, its use is often associated with undesirable side effects, such as cutaneous flushing, which can limit patient compliance. The prodrug approach, utilizing esters of nicotinic acid like butyl nicotinate, offers a promising strategy to mitigate these side effects by modifying the pharmacokinetic profile of the parent drug. The in vivo hydrolysis of these esters to release nicotinic acid is a critical step in their mechanism of action. This guide delves into the specifics of this hydrolytic process for butyl nicotinate.

Metabolic Pathway of Butyl Nicotinate

The primary metabolic pathway for butyl nicotinate in vivo is its hydrolysis to nicotinic acid and butanol. This reaction is catalyzed by a class of enzymes known as carboxylesterases.

Figure 1: Metabolic Hydrolysis of Butyl Nicotinate.

This enzymatic conversion is crucial for the pharmacological activity of butyl nicotinate as a prodrug. The rate and extent of this hydrolysis determine the bioavailability of nicotinic acid and, consequently, its therapeutic and adverse effects.

Enzymes Involved in Hydrolysis

Carboxylesterases (CEs) are the primary enzymes responsible for the hydrolysis of a wide range of ester-containing drugs, including butyl nicotinate. These enzymes are ubiquitously distributed throughout the body, with high concentrations found in the liver, plasma, and skin. In vitro studies have demonstrated that nicotinic acid esters are substrates for these enzymes, and the hydrolysis follows Michaelis-Menten kinetics[1].

Human serum albumin has also been shown to exhibit esterase-like activity towards nicotinic acid esters, suggesting its potential role in the hydrolysis of butyl nicotinate in the bloodstream.

Quantitative Data on Hydrolysis

While specific in vivo pharmacokinetic data for butyl nicotinate is not extensively available, in vitro studies provide valuable insights into its hydrolysis. The following table summarizes the findings from a study on the simultaneous transport and metabolism of various nicotinic acid esters in hairless mouse skin[1].

| Compound | Donor Concentration (mM) | Total Flux (nmol/cm²/h) | Nicotinic Acid Flux (nmol/cm²/h) |

| Butyl Nicotinate | 10 | 15.6 ± 1.9 | 3.2 ± 0.5 |

| 50 | 78.2 ± 9.5 | 10.1 ± 1.5 | |

| 100 | 155.1 ± 18.2 | 15.2 ± 2.1 | |

| Methyl Nicotinate | 100 | 189.5 ± 22.1 | 45.3 ± 5.8 |

| Ethyl Nicotinate | 100 | 172.4 ± 19.8 | 28.7 ± 3.9 |

Table 1: In Vitro Skin Permeation and Hydrolysis of Nicotinic Acid Esters [1]

These data indicate that butyl nicotinate permeates the skin and is concurrently hydrolyzed to nicotinic acid. The flux of both the intact ester and the resulting nicotinic acid increases with the donor concentration.

Experimental Protocols

Due to the lack of specific in vivo studies on butyl nicotinate, this section provides a detailed, generalized protocol for a pharmacokinetic study in a rat model. This protocol can be adapted to investigate the in vivo hydrolysis of butyl nicotinate.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of butyl nicotinate and its metabolite, nicotinic acid, following intravenous administration to rats.

Workflow:

Figure 2: Experimental Workflow for In Vivo Pharmacokinetic Study.

Materials:

-

Animals: Male Sprague-Dawley rats (250-300 g)

-

Test Substance: Butyl nicotinate, dissolved in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like ethanol or DMSO).

-

Equipment: Catheters for intravenous administration and blood sampling, syringes, collection tubes (containing an anticoagulant and an esterase inhibitor), centrifuge, LC-MS/MS system.

Procedure:

-

Animal Preparation:

-

Acclimatize rats for at least one week before the experiment.

-

Surgically implant catheters into the jugular vein for blood sampling and the femoral vein for drug administration. Allow animals to recover for at least 24 hours.

-

-

Drug Administration:

-

Administer a single intravenous bolus dose of butyl nicotinate (e.g., 1 mg/kg) via the femoral vein catheter.

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dose.

-

Immediately transfer blood into tubes containing an anticoagulant (e.g., EDTA) and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo hydrolysis.

-

-

Sample Processing:

-

Centrifuge the blood samples to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of butyl nicotinate and nicotinic acid in rat plasma.

-

Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of both analytes.

-

Analyze the plasma samples.

-

-

Data Analysis:

-

Construct plasma concentration-time profiles for both butyl nicotinate and nicotinic acid.

-

Calculate pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t½) using appropriate pharmacokinetic modeling software.

-

Conclusion

The in vivo hydrolysis of butyl nicotinate is a critical determinant of its potential as a prodrug for nicotinic acid. While direct in vivo pharmacokinetic data is currently scarce, in vitro evidence strongly supports the role of carboxylesterases in its conversion to the active parent drug. The provided experimental protocol offers a framework for future studies to elucidate the complete in vivo profile of butyl nicotinate, which is essential for its further development as a therapeutic agent. A deeper understanding of its hydrolysis kinetics will enable the rational design of nicotinic acid prodrugs with optimized delivery and reduced side effects.

References

Synthesis of Butyl nicotinate from nicotinic acid and butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of butyl nicotinate from nicotinic acid and n-butanol. The primary focus is on the Fischer-Speier esterification, a fundamental and widely used method in organic synthesis. This document outlines the reaction mechanism, detailed experimental protocols, and purification techniques, and presents quantitative data in a clear, tabular format for easy reference.

Introduction

Butyl nicotinate, the butyl ester of nicotinic acid (niacin or vitamin B3), is a valuable compound in the pharmaceutical and cosmetic industries. It is often utilized as a topical vasodilator, causing a temporary increase in blood flow to the skin, which can enhance the absorption of other active ingredients. The synthesis of this ester is a classic example of Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.

The Fischer-Speier Esterification Reaction

The synthesis of butyl nicotinate is achieved through the Fischer-Speier esterification of nicotinic acid with n-butanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to drive the equilibrium towards the formation of the ester and water.

Reaction Scheme:

The mechanism involves the protonation of the carbonyl oxygen of nicotinic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of n-butanol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, butyl nicotinate. To drive the reversible reaction to completion, an excess of the alcohol (n-butanol) is often used, and the water produced is removed, typically through azeotropic distillation with a Dean-Stark apparatus.

Experimental Protocols

Two primary protocols for the synthesis of butyl nicotinate are presented below. The first is a standard laboratory procedure conducted at atmospheric pressure, and the second is a high-pressure method adapted from the patent literature.

Protocol 1: Atmospheric Pressure Synthesis

This protocol describes a general method for the synthesis of butyl nicotinate under standard laboratory reflux conditions.

Materials:

-

Nicotinic acid

-

n-Butanol

-

Concentrated sulfuric acid (98%)

-

Toluene (or another suitable solvent for azeotropic water removal)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Dichloromethane (for extraction)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine nicotinic acid, a 3-5 fold molar excess of n-butanol, and toluene (approximately 20-30% of the butanol volume).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (approximately 5-10 mol% relative to the nicotinic acid) to the stirred reaction mixture.

-

Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, which typically takes 3-13 hours.

-

Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Ensure the pH is neutral or slightly basic (pH 7-8).

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent and excess n-butanol using a rotary evaporator.

-

Purification: Purify the crude butyl nicotinate by vacuum distillation.

Protocol 2: High-Pressure Synthesis

This protocol is adapted from a patented method and involves heating the reactants under pressure.

Materials:

-

Isocinchomeronic acid (as a precursor to nicotinic acid in this specific patent)

-

n-Butanol

Equipment:

-

Pressure-rated reaction vessel with agitation

-

Heating system

-

Distillation apparatus

Procedure:

-

Reaction Setup: Charge a pressure vessel with 167 grams of isocinchomeronic acid and 600 grams of n-butanol.

-

Initial Reflux: Reflux the mixture for several hours. The patent notes that esterification is slow under these conditions.

-

Pressurization and Heating: Apply an initial pressure of 25 p.s.i. of nitrogen. Heat the reaction mixture to 180-190°C. The pressure will rise to 200-250 p.s.i. Maintain these conditions for a set period.

-

Work-up: After cooling to 100°C, release the pressure. Remove 300g of distillate (n-butanol and water).

-

Second Reaction Stage: Return the residue to the reaction vessel with an additional 300 grams of n-butanol and react for an additional 5 hours at 180-190°C under pressure.

-

Purification: Isolate the butyl nicotinate by distillation of the final reaction mixture. This process yielded 133 grams of butyl nicotinate.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of butyl nicotinate.

Table 1: Reactant and Catalyst Quantities

| Parameter | Protocol 1 (Atmospheric) | Protocol 2 (High Pressure) |

| Nicotinic Acid (or precursor) | 1.0 molar equivalent | 167 g (Isocinchomeronic Acid) |

| n-Butanol | 3.0 - 5.0 molar equivalents | 600 g + 300 g |

| Catalyst | Conc. H₂SO₄ (5-10 mol%) | None specified (autocatalytic at high temp/pressure) |

| Solvent | Toluene | n-Butanol (serves as reactant and solvent) |

Table 2: Reaction Conditions and Yields

| Parameter | Protocol 1 (Atmospheric) | Protocol 2 (High Pressure) |

| Temperature | Reflux (boiling point of butanol/toluene) | 180 - 190 °C |

| Pressure | Atmospheric | 200 - 250 p.s.i. |

| Reaction Time | 3 - 13 hours | Biphasic, several hours |

| Yield | 23% - 97% (general for Fischer esterification of nicotinates) | 133 g (from 167 g precursor) |

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of butyl nicotinate under standard laboratory conditions.

Caption: Workflow for the synthesis and purification of butyl nicotinate.

Conclusion

The synthesis of butyl nicotinate from nicotinic acid and n-butanol via Fischer esterification is a robust and scalable process. While standard atmospheric pressure conditions using an acid catalyst and azeotropic water removal are common, high-pressure methods can also be employed. The choice of methodology will depend on the available equipment and desired scale of production. Proper work-up and purification, primarily through vacuum distillation, are crucial for obtaining a high-purity product suitable for its intended applications in the pharmaceutical and cosmetic industries.

Butyl Nicotinate: A Technical Overview of a Versatile Ester

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| CAS Number | 6938-06-3 | [2] |

| Appearance | Colorless oily liquid | [3] |

| Boiling Point | 231 °C | [3] |

| Water Solubility | 2.45 g/L (at 32 °C) | [4] |

| 2.61 g/L (at 25 °C) | [5] |

Solubility Profile

Quantitative solubility data for butyl nicotinate in a variety of organic solvents is limited in publicly accessible literature. However, qualitative descriptions indicate that it is soluble in alcohol, propylene glycol, and oils , while being almost insoluble in water .[3]

Water Solubility

The aqueous solubility of butyl nicotinate has been reported as:

A predicted aqueous solubility value is also available, with a log10ws (log10 of water solubility in mol/L) of -1.84.[6]

Organic Solvent Solubility

Despite extensive searches, specific quantitative solubility values (e.g., in g/100g or mol/L) for butyl nicotinate in common organic solvents such as ethanol, methanol, acetone, or ethyl acetate could not be located in the available resources. For research and development purposes, it is therefore essential to determine this data experimentally.

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for butyl nicotinate solubility measurement was not found, a general and widely accepted method for determining the solubility of a compound in various solvents is the isothermal shake-flask method . This method is a standard approach in pharmaceutical and chemical research.

Principle

A surplus amount of the solute (butyl nicotinate) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached. After equilibration, the undissolved solute is separated from the saturated solution, and the concentration of the solute in the clear solution is quantified using a suitable analytical technique.

Apparatus and Materials

-

Vials with screw caps: To hold the solvent-solute mixtures.

-

Constant temperature shaker bath or incubator: To maintain a precise and constant temperature and provide agitation.

-

Analytical balance: For accurate weighing of the solute.

-

Volumetric flasks and pipettes: For precise volume measurements.

-

Filtration or centrifugation equipment: To separate the undissolved solid from the saturated solution. Syringe filters (e.g., 0.45 µm PTFE) are commonly used.

-

Analytical instrument: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common choice for quantifying the concentration of organic compounds like butyl nicotinate. A UV-Vis spectrophotometer could also be used after establishing a suitable calibration curve.

-

Butyl Nicotinate: Of known purity.

-

Solvents: High-purity grade of the desired solvents (e.g., ethanol, methanol, acetone, ethyl acetate, isopropanol, toluene).

Procedure

-

Preparation: Add an excess amount of butyl nicotinate to a series of vials. The excess should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Place the vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is achieved. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV) to determine the concentration of butyl nicotinate.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/100g of solvent, mg/mL, or mol/L.

Logical Workflow for Solvent Selection

For drug development and formulation, a systematic approach to solvent selection is crucial. The following diagram illustrates a logical workflow for this process, which would be informed by experimentally determined solubility data.

Caption: A flowchart illustrating the systematic process for selecting an appropriate solvent for drug formulation.

Conclusion

While butyl nicotinate is known to be soluble in various organic solvents, a lack of specific, publicly available quantitative data necessitates experimental determination for any application requiring precise solubility information. The isothermal shake-flask method provides a robust and reliable means of obtaining this critical data. For professionals in drug development and research, a systematic approach to solvent selection, incorporating experimentally determined solubility, toxicity assessment, and compatibility studies, is paramount for successful formulation development.

References

- 1. Butyl nicotinate | C10H13NO2 | CID 81353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butyl nicotinate [webbook.nist.gov]

- 3. N-BUTYL NICOTINATE | 6938-06-3 [chemicalbook.com]

- 4. N-BUTYL NICOTINATE CAS#: 6938-06-3 [m.chemicalbook.com]

- 5. butyl nicotinate, 6938-06-3 [thegoodscentscompany.com]

- 6. chemeo.com [chemeo.com]

The Pharmacological Profile of Butyl Nicotinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl nicotinate, the butyl ester of nicotinic acid, is a topical vasodilator primarily utilized for its ability to induce localized cutaneous vasodilation and increase blood flow. This technical guide provides a comprehensive overview of the pharmacological profile of butyl nicotinate, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics. It is established that butyl nicotinate functions as a prodrug, undergoing enzymatic hydrolysis in the skin to release its active metabolite, nicotinic acid. Nicotinic acid, in turn, activates the G protein-coupled receptor 109A (GPR109A), leading to the synthesis and release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), which are the key mediators of its vasodilatory effects. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways and workflows to support further research and development of this compound.

Introduction

Butyl nicotinate (butyl pyridine-3-carboxylate) is a lipophilic derivative of nicotinic acid (niacin or vitamin B3). Its primary pharmacological action is localized vasodilation, resulting in erythema (redness) and a sensation of warmth upon topical application. This effect has been harnessed in various topical preparations aimed at improving local blood circulation. Understanding the detailed pharmacological profile of butyl nicotinate is crucial for optimizing its therapeutic applications and for the development of novel formulations with enhanced efficacy and safety profiles. This document serves as a technical resource, consolidating the current knowledge on the pharmacodynamics, pharmacokinetics, and mechanism of action of butyl nicotinate.

Pharmacodynamics

The pharmacodynamic effects of butyl nicotinate are predominantly mediated by its active metabolite, nicotinic acid.

Mechanism of Action

Butyl nicotinate readily penetrates the stratum corneum due to its lipophilic nature. Within the viable epidermis and dermis, it is rapidly hydrolyzed by cutaneous esterases to form nicotinic acid and butanol. Nicotinic acid then acts as an agonist for the G protein-coupled receptor 109A (GPR109A), which is expressed on Langerhans cells and keratinocytes in the skin.

Activation of GPR109A by nicotinic acid initiates a signaling cascade involving the Gαi subunit of the G protein complex. This leads to the activation of phospholipase A2, which in turn catalyzes the release of arachidonic acid from membrane phospholipids. Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce various prostaglandins, most notably prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2). These prostaglandins diffuse to the surrounding dermal blood vessels and bind to their respective receptors (DP1 for PGD2 and EP2/EP4 for PGE2) on vascular smooth muscle cells, leading to vasodilation and an increase in cutaneous blood flow.

Diagram: Signaling Pathway of Butyl Nicotinate-Induced Vasodilation

Caption: Signaling cascade of butyl nicotinate-induced vasodilation.

Quantitative Pharmacodynamic Data

| Parameter | Ligand | Value | Assay Type | Reference |

| Binding Affinity (Kd) | Nicotinic Acid | 245 ± 32 nM | Radioligand Binding ([³H]nicotinate) with human GPR109A | --INVALID-LINK-- |

| Functional Potency (EC50) | Nicotinic Acid | 52 - 100 nM | Calcium mobilization, cAMP inhibition | --INVALID-LINK-- |

| Prostaglandin Release | Methyl Nicotinate (10⁻¹ M) | 58- to 122-fold increase in PGD2 | In vivo topical application on human forearm | [1] |

Pharmacokinetics

Absorption and Metabolism

Butyl nicotinate is well-absorbed through the skin. Its lipophilicity facilitates its passage through the stratum corneum. Following absorption, it undergoes rapid and extensive first-pass metabolism in the skin.

-

In Vitro Skin Permeation: Studies using excised hairless mouse skin have shown that butyl nicotinate permeates the skin and is hydrolyzed to nicotinic acid during this process. The total flux of the ester and its metabolite is dependent on the alkyl chain length, with shorter esters like methyl nicotinate showing higher flux from a saturated solution. However, the permeability coefficient increases with the lipophilicity of the ester, from methyl to butyl nicotinate.[2]

-

Metabolism: The hydrolysis of nicotinic acid esters is catalyzed by non-specific esterases present predominantly in the dermis. The rate of metabolism can be a saturable process at high concentrations of the parent ester.[2][3]

Distribution, and Excretion

Systemic pharmacokinetic data for topically applied butyl nicotinate is limited. Following absorption and metabolism in the skin, nicotinic acid enters the systemic circulation. Systemically available nicotinic acid is then distributed throughout the body and is ultimately metabolized in the liver and excreted by the kidneys.

| Parameter | Compound | Model | Cmax | Tmax | t½ | Reference |

| Topical Application | Benzyl Nicotinate | Rat | - | 1.5 hours | - | [4] |

| Intravenous | Nicotine | Rat | - | - | ~2 hours | [5] |

| Topical Application | PAC-14028 (TRPV1 antagonist) | Rat | - | - | 2.1 hours | [6] |

Note: The provided pharmacokinetic data is for related compounds and illustrates the expected parameters. Specific values for butyl nicotinate are not available.

Experimental Protocols

In Vitro Skin Permeation using Franz Diffusion Cells

This protocol is designed to assess the permeation and metabolism of butyl nicotinate through the skin.

Diagram: Franz Diffusion Cell Experimental Workflow

Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.

Methodology:

-

Skin Preparation: Full-thickness abdominal skin from a suitable animal model (e.g., rat) or human cadaver skin is used. Subcutaneous fat is removed, and the skin is cut into appropriate sizes for mounting on the Franz diffusion cells.

-

Franz Cell Assembly: The skin is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment. The receptor chamber is filled with a phosphate-buffered saline (PBS, pH 7.4) and continuously stirred. The temperature is maintained at 32°C to mimic physiological skin temperature.

-

Dosing: A known quantity of a butyl nicotinate formulation is applied to the surface of the skin in the donor chamber.

-

Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn and replaced with fresh, pre-warmed PBS.

-

Analysis: The concentrations of butyl nicotinate and nicotinic acid in the collected samples are quantified using a validated HPLC method.

-

Data Analysis: The cumulative amount of permeated drug per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) is calculated as Jss divided by the donor concentration.

GPR109A Receptor Binding Assay

This competitive radioligand binding assay is used to determine the binding affinity of butyl nicotinate for the GPR109A receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human GPR109A receptor (e.g., HEK293 or CHO cells).

-

Assay Setup: In a 96-well plate, the following are added:

-

GPR109A-expressing cell membranes.

-

A fixed concentration of a radiolabeled ligand with known high affinity for GPR109A (e.g., [³H]-nicotinic acid).

-

Increasing concentrations of unlabeled butyl nicotinate (the competitor).

-

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of butyl nicotinate, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.[7]

Prostaglandin Release Assay

This assay measures the release of PGD2 and PGE2 from skin cells following treatment with butyl nicotinate.

Methodology:

-

Cell Culture: Human keratinocytes or a relevant skin cell line are cultured to confluence in appropriate multi-well plates.

-

Treatment: The cells are treated with various concentrations of butyl nicotinate or its active metabolite, nicotinic acid. A vehicle control is also included.

-

Sample Collection: At specified time points after treatment, the cell culture supernatant is collected.

-

Prostaglandin Quantification: The concentrations of PGD2 and PGE2 in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8]

-

Data Analysis: The amount of prostaglandin released is normalized to the total protein content of the cells in each well. Dose-response curves can be generated to determine the EC50 for prostaglandin release.

Conclusion

Butyl nicotinate serves as an effective topical prodrug for nicotinic acid, eliciting a localized vasodilatory response through a well-defined signaling pathway involving the GPR109A receptor and the subsequent release of prostaglandins. Its lipophilic nature ensures adequate skin penetration, where it is efficiently converted to its active form. While specific quantitative pharmacological and pharmacokinetic data for butyl nicotinate itself are sparse in the public domain, the extensive knowledge of its active metabolite, nicotinic acid, and other nicotinic acid esters provides a robust framework for its continued study and application. The experimental protocols detailed in this guide offer a foundation for researchers to further elucidate the complete pharmacological profile of butyl nicotinate and to develop optimized topical formulations for various therapeutic purposes.

References

- 1. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics of blood flow after topical application of benzyl nicotinate on different anatomic sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cellular confluence determines injury-induced prostaglandin E2 synthesis by human keratinocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotine Pharmacokinetics in Rats Is Altered as a Function of Age, Impacting the Interpretation of Animal Model Data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Vasodilatory and Rubefacient Effects of Butyl Nicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl nicotinate, the butyl ester of nicotinic acid, is a topical drug known for its potent vasodilatory and rubefacient properties. Upon application to the skin, it induces a localized increase in blood flow, resulting in warming and reddening of the area. These effects are harnessed in various therapeutic and cosmetic formulations aimed at improving local circulation, relieving muscle and joint pain, and enhancing the delivery of other topically applied active ingredients.

This technical guide provides a comprehensive overview of the mechanisms of action, quantitative effects, and experimental methodologies used to evaluate the vasodilatory and rubefacient properties of butyl nicotinate and related nicotinic acid esters. It is important to note that while the general mechanisms are well-understood for this class of compounds, specific quantitative data for butyl nicotinate in the public domain is limited. Therefore, where specific data for butyl nicotinate is unavailable, illustrative data from closely related esters such as methyl, benzyl, and hexyl nicotinate are presented to reflect the expected pharmacological profile.

Mechanism of Action

The vasodilatory and rubefacient effects of butyl nicotinate are primarily mediated through two interconnected signaling pathways: the arachidonic acid cascade leading to prostaglandin synthesis, and the activation of sensory nerves via the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Prostaglandin Synthesis Pathway

Upon topical application, butyl nicotinate penetrates the stratum corneum and is metabolized in the skin to nicotinic acid.[1] Nicotinic acid activates G protein-coupled receptors on Langerhans cells and keratinocytes, initiating the arachidonic acid cascade. This leads to the synthesis and release of vasodilatory prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2). These prostaglandins then act on receptors on the smooth muscle cells of dermal blood vessels, causing them to relax and leading to vasodilation and increased blood flow. This prostaglandin-mediated pathway is a major contributor to the observed erythema.

Sensory Nerve Activation and TRPV1